molecular formula C9H10N4 B1393802 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine CAS No. 1142952-12-2

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B1393802
CAS No.: 1142952-12-2
M. Wt: 174.2 g/mol
InChI Key: SUXMDEJSGWBFTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” has been reported in the literature . For instance, the synthesis of piperazine derivatives, which are structurally related, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For example, the structure of N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, was established using single-crystal X-ray and spectroscopic techniques .

Scientific Research Applications

Catalytic Applications

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and its derivatives have been explored in various catalytic processes. For instance, they are involved in the oligomerization and polymerization of ethylene. Different catalysts based on these compounds have shown varying product outcomes, dependent on co-catalysts and solvents, such as the formation of butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).

Synthesis of Pharmaceuticals

This compound plays a key role in the synthesis of pharmaceuticals. For example, it has been used in the development of a novel oxazolidinone antibacterial candidate. Its involvement in selective C–N coupling reactions highlights its significance in creating complex pharmaceutical compounds (Yang et al., 2014).

Fluorescent Sensor Development

This compound derivatives have been utilized in the creation of novel fluorescent dyes. These compounds act as sensors for fluorescence detection of small inorganic cations, demonstrating their potential in analytical applications (Mac et al., 2010).

Heterocyclic Chemistry

In heterocyclic chemistry, these compounds are used for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. They facilitate the formation of multiple bonds and creation of six-membered rings in one-pot operations, underlining their utility in complex organic syntheses (Gunasekaran et al., 2014).

Antimicrobial and Antitumor Activity

Derivatives of this compound have been investigated for their bioactive properties, particularly in antimicrobial and antitumor applications. Their structure and potential pharmacophore sites have been studied, showcasing their potential in medicinal chemistry (Titi et al., 2020).

Photoluminescence Properties

These compounds have also been explored for their photoluminescence properties. Studies have shown significant changes in emission intensity and bathochromic shifts in the emission maximum when transitioning from solution to solid state, indicating potential applications in materials science (Hiscock et al., 2019).

Future Directions

The future directions for research on “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” could include further studies on its synthesis, structure, and potential biological activities. For instance, the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives and their evaluation for anti-fibrotic activities in vitro has been reported .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXMDEJSGWBFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142952-12-2
Record name 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 2-Chloromethylpyridine hydrochloride (1.0.9 mmol) is dissolved in water and NaOH (32% in water) is added and extracted with dichloromethane. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. The remaining residue is added to a suspension of NaH (2 eq.) in DMF at 0° C. Afterwards 2-(1H-Pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added and the reaction is stirred 15 hours at 50° C. The solvent is removed in vacuo. Hydrazine hydroxide (20 ml) and ethanol (20 ml) is added and the reaction is stirred 3 days at 120° C. The solvent is removed in vacuo and the residue is suspended in dichloromethane and filtrated. The solvent of the filtrate is removed in vacuo. The remaining residue is purified via column chromatography (ethyl acetate/methanol). 1-Pyridine-2-ylmethyl-1H-pyrazole-3-ylamine is isolated as a yellow powder in a yield of 20%; HPLC (Method B): 0.49 min; LC-MS: 0.550 min, 175.15 (M+H+);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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